
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(I)-2-pyridin-2-ylpyridine trifluoromethanethiolate (CuPYT) is a synthetic copper-based compound that has been widely used in recent years for a variety of scientific research applications. It has been shown to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
科学的研究の応用
Catecholase Activity
Specific Scientific Field
Summary of the Application
Copper salts, in combination with imidazo[1,2-a]pyridine derivatives, have been found to be highly effective for catecholase activity . This principle is based on the oxidation reaction of catechol to o-quinone .
Methods of Application or Experimental Procedures
A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized. Then, the complexes formed in situ between these ligands and copper (II) salts were examined for their catecholase activity . The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .
Results or Outcomes
The copper (II)-ligand complexes studied possess excellent catalytic activities for the oxidation of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .
Green Biosynthesis of Copper Nanoparticles
Specific Scientific Field
Summary of the Application
Copper nanoparticles can be biosynthesized using different plant species. These nanoparticles have potential applications as alternatives to silver and gold nanoparticles .
Methods of Application or Experimental Procedures
The green biosynthesis of copper nanoparticles involves the use of plant extracts . The specific properties of copper nanoparticles, such as optical properties, surface plasmon resonance in the visible range, and photoluminescence, are studied .
Results or Outcomes
Copper nanoparticles have shown antimicrobial and anticancer activities against several types of gram-negative, gram-positive bacteria, fungi, and human cell cancers . They also have promising activity as adsorptive efficiency for wastewater treatment .
Dye-Sensitized Solar Cells
Specific Scientific Field
Renewable Energy and Nanotechnology
Summary of the Application
Copper and pyridine derivatives have been used in the development of dye-sensitized solar cells (DSSCs). These cells are a type of photovoltaic cell that convert sunlight into electricity .
Methods of Application or Experimental Procedures
A comparative study has been attempted on 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligand-coordinated copper and cobalt metal complex electrolytes in dry acetonitrile coupled with both N3 and N719 dyes in DSSC devices .
Results or Outcomes
Overall efficiencies of 4.99, 4.82, 3.26, and 3.19% under 1 sun conditions (100 mW cm -2) were obtained for Cu+/2+ [nbpbi]2 (PF6-)1/2 and Cu+/2+ [npbi]2 (PF6-)1/2 electrolytes coupled with the sensitizers (N3 and N719 dyes), which are considerably higher than those acquired for devices containing the cobalt electrolytes .
Chemodivergent Synthesis
Specific Scientific Field
Summary of the Application
Pyridine derivatives have been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-]pyridines from bromoketones and 2-aminopyridines .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this application are not detailed in the source .
Results or Outcomes
The specific results or outcomes for this application are not detailed in the source .
Copper Complex-Based Electrolytes in Liquid Dye-Sensitized Solar Cells
Summary of the Application
Copper and pyridine derivatives have been used in the development of liquid dye-sensitized solar cells (DSSCs). These cells are a type of photovoltaic cell that convert sunlight into electricity .
将来の方向性
特性
CAS番号 |
1413732-47-4 |
|---|---|
製品名 |
Copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
分子式 |
C11H8CuF3N2S |
分子量 |
320.8 |
IUPAC名 |
copper(1+);2-pyridin-2-ylpyridine;trifluoromethanethiolate |
InChI |
InChI=1S/C10H8N2.CHF3S.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)5;/h1-8H;5H;/q;;+1/p-1 |
InChIキー |
TWUWEXFRMUWRRW-UHFFFAOYSA-M |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)[S-].[Cu+] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



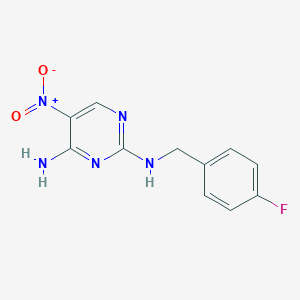
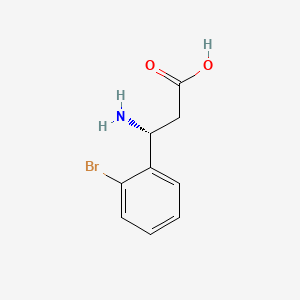
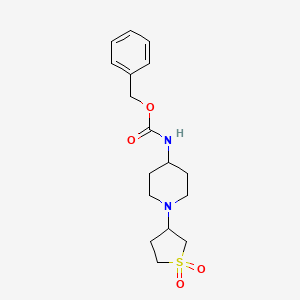
![[2-(1H-indol-3-yl)-2-(5-methyl-2-furyl)ethyl]amine](/img/structure/B2765892.png)
![3,4-dimethoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B2765893.png)
![2-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2765894.png)
![tert-butyl N-{1-[4-(5-isoxazolyl) phenyl]-1-methylethyl}carbamate](/img/structure/B2765897.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzoate](/img/structure/B2765898.png)
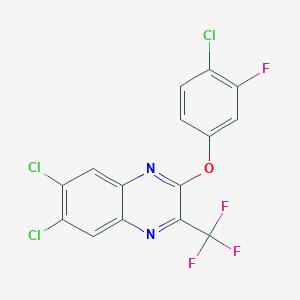
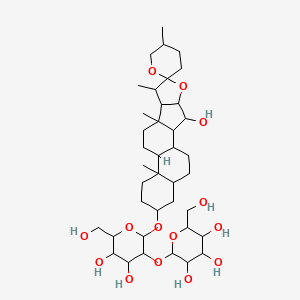
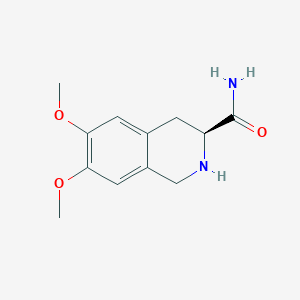
![N-(3-(4-phenylpiperazin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2765904.png)
![(2Z)-N-(4-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2765905.png)
![2-[(2-Fluoro-5-methylphenyl)sulfonyl]-3,3-bis(methylthio)acrylonitrile](/img/structure/B2765907.png)